![molecular formula C8H9N3O6S B2753814 2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid CAS No. 848658-84-4](/img/structure/B2753814.png)
2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid is a chemical compound with the molecular formula C8H9N3O6S and a molecular weight of 275.24 g/mol . This compound is characterized by the presence of a nitro group, a sulfonamide group, and an amino acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid typically involves the nitration of a precursor compound followed by sulfonation and subsequent amino acid coupling. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The specific conditions and reagents used can vary depending on the scale and desired yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics or anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid
- 2-[(2-Nitro-4-sulfamoylphenyl)amino]butanoic acid
- 2-[(2-Nitro-4-sulfamoylphenyl)amino]pentanoic acid
Uniqueness
2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-nitro-4-sulfamoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O6S/c9-18(16,17)5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13)(H2,9,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTSHLFKNXZXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
![3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753734.png)
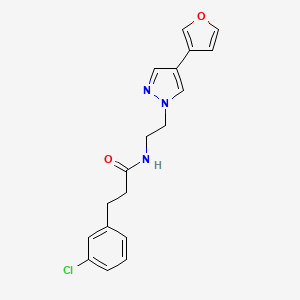
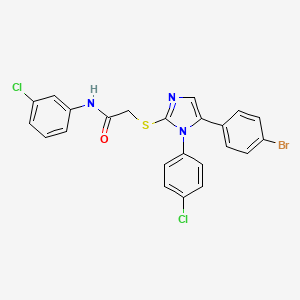
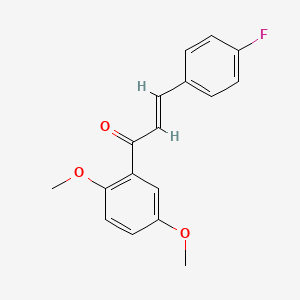
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(methylsulfanyl)benzamide](/img/structure/B2753743.png)
![4-Cyclobutyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2753744.png)
![N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2753745.png)
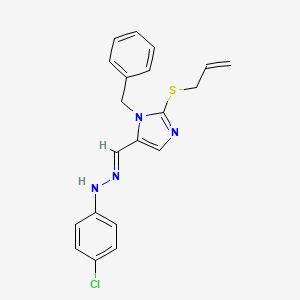
![6-(pyrrolidin-1-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)
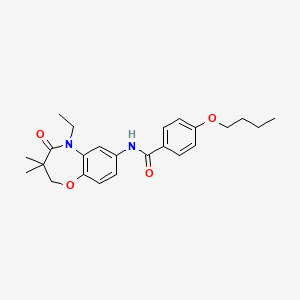
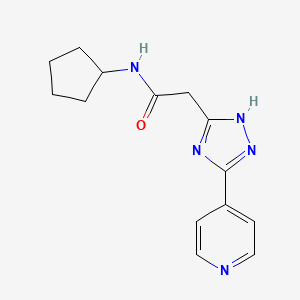

![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)
